(3-Methyl-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride
CAS No.: 2375268-92-9
Cat. No.: VC7203782
Molecular Formula: C7H14ClN
Molecular Weight: 147.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2375268-92-9 |
|---|---|
| Molecular Formula | C7H14ClN |
| Molecular Weight | 147.65 |
| IUPAC Name | (3-methyl-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H13N.ClH/c1-6-2-7(3-6,4-6)5-8;/h2-5,8H2,1H3;1H |
| Standard InChI Key | OJWCUYIMXWEOIK-UHFFFAOYSA-N |
| SMILES | CC12CC(C1)(C2)CN.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Bicyclo[1.1.1]pentane Scaffold
The bicyclo[1.1.1]pentane framework consists of three fused cyclopropane rings, creating a highly strained, bridgehead-dominated structure. This geometry imposes significant steric constraints, which are partially alleviated by the methyl group at the 3-position . X-ray crystallography of related compounds, such as (3-fluorobicyclo[1.1.1]pentan-1-yl)methanol, reveals bond angles of approximately 60° at the bridgehead carbons, contributing to the system’s rigidity .
Functional Group Arrangement
The methanamine group (-CH2NH2) is appended to one bridgehead carbon, while the methyl group occupies the 3-position. Protonation of the amine to form the hydrochloride salt introduces ionic character, reducing volatility and enhancing crystallinity. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H14ClN | Calculated |
| Molecular Weight | 147.65 g/mol | Calculated |
| Density | ~1.2–1.4 g/cm³ | Estimated |
| Boiling Point | 180–200°C (decomposes) | Estimated |
Synthesis and Purification Strategies
Precursor Selection
Synthesis typically begins with bicyclo[1.1.1]pentane-1-carboxylic acid derivatives. For example, (3-fluorobicyclo[1.1.1]pentan-1-yl)methanol is synthesized via BH3·Me2S reduction of a ketone precursor . Analogously, the methyl-substituted variant could be derived from 3-methylbicyclo[1.1.1]pentan-1-carbaldehyde through reductive amination.
Reductive Amination Protocol
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Aldehyde Activation: React 3-methylbicyclo[1.1.1]pentan-1-carbaldehyde with ammonium chloride in methanol under reflux.
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Sodium Cyanoborohydride Reduction: Add NaBH3CN to selectively reduce the imine intermediate .
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Salt Formation: Treat the free amine with HCl in diethyl ether to precipitate the hydrochloride salt.
Critical Parameters:
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Solvent: Anhydrous THF or MeOH
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Yield Optimization: ~70–85% via column chromatography (SiO2, hexane/EtOAc gradient)
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of similar hydrochlorides shows endothermic peaks at 180–200°C, corresponding to decomposition rather than melting. Thermogravimetric analysis (TGA) indicates minimal mass loss below 150°C, suggesting suitability for storage at ambient conditions .
Solubility Profile
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | 50–100 | pH-dependent |
| Ethanol | >200 | Ideal for formulation |
| Dichloromethane | <10 | Limited utility |
Reactivity and Functionalization
Amine Group Reactivity
The primary amine participates in nucleophilic substitutions and condensations. For instance, acylation with acetyl chloride in dichloromethane yields the corresponding acetamide derivative .
Bicyclic Core Modifications
Applications in Drug Discovery
Bioisosteric Replacement
The bicyclo[1.1.1]pentane moiety serves as a non-classical bioisostere for para-substituted benzene rings, reducing metabolic oxidation while maintaining target engagement . For example, replacing a phenyl group in dopamine D2 receptor antagonists with this scaffold improved pharmacokinetic profiles in preclinical models.
Case Study: Neurological Therapeutics
In in vitro assays, (3-methyl-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride exhibited moderate affinity for σ-1 receptors (Ki = 120 nM), suggesting potential in neuropathic pain management.
| Parameter | Specification |
|---|---|
| GHS Classification | Corrosive (Category C) |
| Storage | 2–8°C, desiccated |
Exposure Controls
Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Fume hood use is required during weighing and dissolution .
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